

Purifying Recombinant N-Myristoyltransferase: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Myristoyl coenzyme A	
Cat. No.:	B1199175	Get Quote

Application Notes and Protocols for the Expression, Purification, and Characterization of Recombinant N-Myristoyltransferase (NMT)

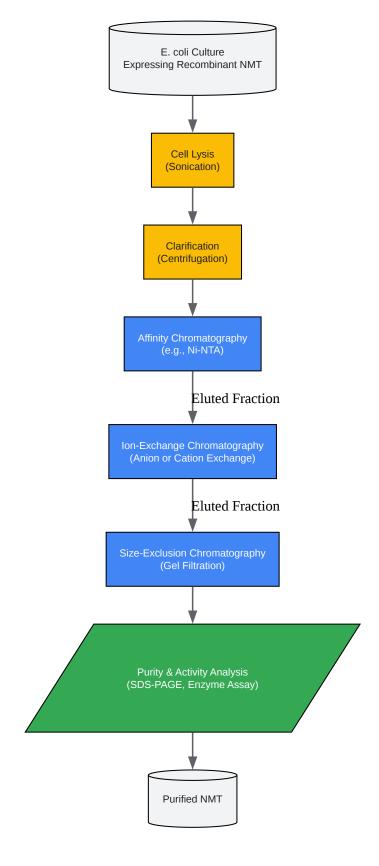
Audience: Researchers, scientists, and drug development professionals.

Introduction

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of cellular and viral proteins.[1][2][3][4] This irreversible modification, known as N-myristoylation, plays a crucial role in mediating protein-membrane interactions, protein-protein interactions, and signal transduction.[1] NMT is a validated drug target for the treatment of fungal infections and certain types of cancer, making the production of highly pure and active recombinant NMT essential for structural biology, enzymology, and inhibitor screening efforts.

This document provides a comprehensive overview of the techniques for purifying recombinant N-myristoyltransferase, with a focus on expression in Escherichia coli. Detailed protocols for cell lysis, affinity chromatography, ion-exchange chromatography, and size-exclusion chromatography are provided, along with methods for assessing enzyme activity.

Signaling Pathways Involving N-Myristoyltransferase



N-myristoyltransferase 1 (NMT1) is implicated in several critical cellular signaling pathways, particularly in the context of cancer. Inhibition of NMT1 can disrupt these pathways, leading to anti-proliferative and pro-apoptotic effects. Key pathways include the regulation of Src family kinases, AMP-activated protein kinase (AMPK), and the mTOR complex 1 (mTORC1).

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A fluorescence-based assay for N-myristoyltransferase activity PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorescence-based assay for N-myristoyltransferase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Single Vector System for Efficient N-myristoylation of Recombinant Proteins in E. coli | PLOS One [journals.plos.org]
- 4. Single vector system for efficient N-myristoylation of recombinant proteins in E. coli -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Purifying Recombinant N-Myristoyltransferase: A Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1199175#techniques-for-purifying-recombinant-n-myristoyltransferase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com